molecular formula C32H19F2O4P B8246282 10,16-bis(4-fluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

10,16-bis(4-fluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8246282
M. Wt: 536.5 g/mol
InChI Key: OBMORTVUTVVINK-UHFFFAOYSA-N
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Description

(11bR)-2,6-Bis(4-fluorophenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two fluorophenyl groups and a hydroxyl group attached to a dinaphtho dioxaphosphepine ring system. Its molecular formula is C40H33O4P, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bR)-2,6-Bis(4-fluorophenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves multiple steps, starting with the preparation of the dinaphtho dioxaphosphepine core. This core is typically synthesized through a series of condensation reactions involving naphthalene derivatives and phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(11bR)-2,6-Bis(4-fluorophenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

Mechanism of Action

The mechanism of action of (11bR)-2,6-Bis(4-fluorophenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with target molecules, while the fluorophenyl groups enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (11bR)-2,6-Bis(4-fluorophenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide apart from similar compounds is its unique combination of fluorophenyl groups and the dinaphtho dioxaphosphepine core. This structure imparts distinct chemical and physical properties, making it particularly valuable in catalytic and therapeutic applications .

Properties

IUPAC Name

10,16-bis(4-fluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19F2O4P/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(34)16-12-20)32(30)38-39(35,36)37-31(27)29/h1-18H,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMORTVUTVVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)F)OP(=O)(O3)O)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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